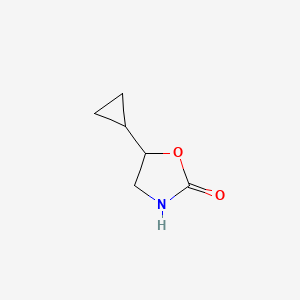

5-Cyclopropyl-1,3-oxazolidin-2-one

Vue d'ensemble

Description

The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations . It is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Chemical Reactions Analysis

Oxazolidin-2-ones are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol .Applications De Recherche Scientifique

Synthèse stéréosélective

Les oxazolidin-2-ones, y compris la 5-cyclopropyl-1,3-oxazolidin-2-one, sont utilisées dans la synthèse stéréosélective . Une approche efficace a été rapportée pour la synthèse d'échafaudages d'oxazolidin-2-one 4,5-disubstitués, basée sur une combinaison d'une aldol asymétrique et d'un protocole de Curtius modifié .

Découverte de médicaments

Les oxazolidin-2-ones sont des composés hétérocycliques intéressants utilisés à la fois comme produits pharmaceutiques et comme intermédiaires synthétiques clés . Ils ont démontré un large spectre de propriétés pharmacologiques . Cela fait de la this compound un candidat potentiel pour les premières phases de la découverte de médicaments .

Activité antibactérienne

Depuis la découverte de l'activité antibactérienne de certaines oxazolidin-2-ones, la synthèse de motifs d'oxazolidin-2-one substitués a suscité un intérêt considérable . Par exemple, la linezolide, le premier agent antimicrobien synthétique de type oxazolidin-2-one, a montré une efficacité puissante contre les bactéries Gram-positives .

Traitement des infections résistantes aux médicaments

La linezolide a été approuvée par la FDA pour le traitement d'une gamme d'infections traditionnellement résistantes aux médicaments, y compris le SARM et la tuberculose résistante aux médicaments . Cela suggère que la this compound pourrait potentiellement être utilisée dans des applications similaires.

Synthèse de médicaments antibactériens

Les dérivés d'oxazolidinone présentent un intérêt particulier pour la création de nouveaux médicaments antibactériens à faible potentiel de résistance . À ce jour, trois composés de cette classe, la linezolide, la tédizolide et la contezolide, sont utilisés en pratique clinique .

Hétérocyclisation intramoléculaire

De nouvelles méthodes et des méthodes existantes modifiées pour la formation du cycle 1,3-oxazolidin-2-one ont été développées . Une de ces méthodes implique une hétérocyclisation intramoléculaire .

Mécanisme D'action

Target of Action

- 5-Cyclopropyl-1,3-oxazolidin-2-one likely interacts with ribosomes within bacterial cells. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center .

Biochemical Pathways

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-Cyclopropyl-1,3-oxazolidin-2-one in laboratory experiments is that it is relatively easy to obtain and relatively inexpensive to purchase. In addition, it is a stable compound that can be stored for long periods of time.

One of the limitations of using this compound in laboratory experiments is that it is not very soluble in water, so it must be dissolved in an organic solvent such as methanol or ethanol. In addition, this compound can be toxic to certain organisms, so it must be handled with care.

Orientations Futures

There are a number of potential future directions for the use of 5-Cyclopropyl-1,3-oxazolidin-2-one. For example, it could be further studied for its potential applications in the pharmaceutical and agrochemical industries. In addition, it could be studied for its potential use in the synthesis of other compounds, such as polymers and other organic molecules. Finally, it could be further studied for its potential use as a drug delivery system, or for its potential use as a therapeutic agent.

Analyse Biochimique

Biochemical Properties

5-Cyclopropyl-1,3-oxazolidin-2-one plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the formation of the 70S initiation complex essential for protein synthesis . This interaction is facilitated by the compound’s ability to form hydrogen bonds with key amino acid residues in the ribosomal RNA. Additionally, this compound has been shown to interact with various enzymes involved in metabolic pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of Gram-positive bacteria by disrupting protein synthesis . This disruption leads to a cascade of cellular effects, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. The compound’s ability to inhibit protein synthesis also affects the production of essential proteins, leading to cell death in susceptible bacterial strains .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a well-defined mechanism of action. The compound binds to the peptidyl transferase center of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This binding prevents the proper alignment of tRNA and mRNA, thereby halting the elongation of the nascent peptide chain. Additionally, this compound has been shown to induce conformational changes in the ribosome, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to persistent inhibition of bacterial growth, with no significant development of resistance observed in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antibacterial activity. The compound is metabolized by various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the ability to inhibit bacterial protein synthesis, contributing to the overall antibacterial efficacy of the compound . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in bacterial cells, further disrupting cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its antibacterial effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the bacterial ribosome . The compound’s activity is dependent on its ability to reach and bind to the ribosomal subunits, which are located in the cytoplasm . Additionally, post-translational modifications and targeting signals may influence the localization and activity of this compound within bacterial cells .

Propriétés

IUPAC Name |

5-cyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-7-3-5(9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXWOHYHDGRZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

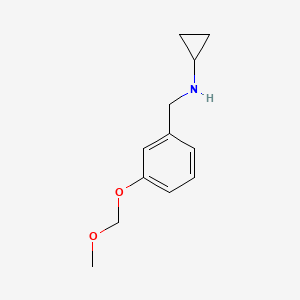

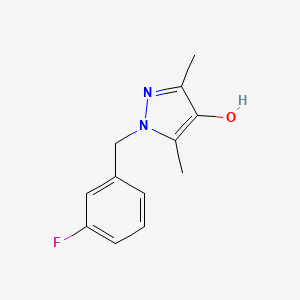

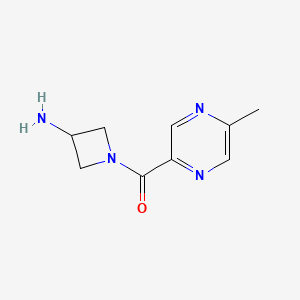

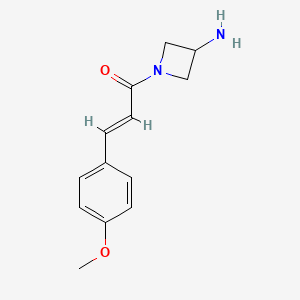

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)

![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)